molecular formula C13H14N2 B13303091 4-(2-Phenylethyl)pyridin-2-amine CAS No. 96428-84-1

4-(2-Phenylethyl)pyridin-2-amine

Cat. No.: B13303091
CAS No.: 96428-84-1
M. Wt: 198.26 g/mol
InChI Key: VDMBMDXLWKXMIQ-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a pyridine ring substituted with a phenylethyl group at the 4-position and an amine group at the 2-position. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method includes the reaction of 2-bromopyridine with phenylethylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Phenylethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Aminopyridine: A simpler analog with an amine group at the 2-position of the pyridine ring.

    Phenylethylamine: A compound with a phenylethyl group attached to an amine group, lacking the pyridine ring.

Comparison: 4-(2-Phenylethyl)pyridin-2-amine is unique due to the presence of both the pyridine ring and the phenylethyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs .

Properties

CAS No.

96428-84-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2/c14-13-10-12(8-9-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15)

InChI Key

VDMBMDXLWKXMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=C2)N

Origin of Product

United States

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